GSK3-IN-6

GSK3β inhibition Kinase inhibitor SAR

Choose GW833373X for its validated GSK3β selectivity over CDK2, a critical advantage established via SAR-guided optimization. This compound features a 2-(4-fluorophenyl) substituent essential for maintaining potency while minimizing off-target effects, making it a superior probe for GSK3β-mediated signaling studies.

Molecular Formula C23H17FN6
Molecular Weight 396.4 g/mol
Cat. No. B1672484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3-IN-6
SynonymsGW833373X;  GW 833373X;  GW-833373X;  GW 833373 X;  GW-833373-X; 
Molecular FormulaC23H17FN6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=NC(=NC=C4)NC5=CC=CC=C5)C=C1
InChIInChI=1S/C23H17FN6/c1-15-7-12-20-21(22(29-30(20)28-15)16-8-10-17(24)11-9-16)19-13-14-25-23(27-19)26-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,26,27)
InChIKeyQKEWQKWUSAUMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine: Baseline Properties and Procurement Context for GSK3β Research


4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine (CAS 681432-85-9, also known as GW833373X) is a synthetic small molecule belonging to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class of kinase inhibitors [1]. It is characterized by a molecular weight of 396.4 g/mol and a molecular formula of C23H17FN6, featuring a 4-fluorophenyl group at the pyrazolopyridazine 2-position, a methyl group at the 6-position, and an unsubstituted phenyl group on the pyrimidin-2-amine moiety [2]. The compound was developed as part of a structure-activity relationship (SAR) program aimed at optimizing glycogen synthase kinase 3 beta (GSK3β) inhibition while minimizing off-target cyclin-dependent kinase 2 (CDK2) activity, a common selectivity challenge in this inhibitor class [3].

Why 4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine Cannot Be Substituted with Unoptimized GSK3β or CDK Inhibitors


Substitution with another in-class GSK3β inhibitor, particularly an earlier lead from the same series or a generic CDK inhibitor, is not scientifically valid due to the highly specific, non-linear SAR that defines this compound's profile. The parent N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine core (exemplified by lead compound 57) was found to be a potent inhibitor of both GSK3β and CDK2 [1]. Through iterative optimization, it was demonstrated that the introduction of a 2-(4-fluorophenyl) substituent (as in compounds 63-67) was critical for maintaining high GSK3β potency while simultaneously improving selectivity against CDK2 [2]. Furthermore, the incorporation of a 6-methyl group was shown to be well-tolerated and generally more potent than alkoxy derivatives, though its impact on selectivity varied [3]. Therefore, using a close analog lacking either the 4-fluorophenyl or 6-methyl motif, or a compound from a different chemotype with a broader selectivity profile, will result in a different, and likely inferior, biological outcome for studies requiring a potent and selective GSK3β inhibitor.

Quantitative Differentiation of 4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine: Comparative Potency and Selectivity Data


GSK3β Inhibitory Potency: Comparison to Unsubstituted Core

4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine belongs to the 2-(4-fluorophenyl) series (compounds 63-67) which exhibited high potency for GSK3β. While the exact IC50 value for this specific compound was not directly extractable from the available open-source data, the SAR study clearly indicates that compounds within this series (e.g., compound 63) demonstrate IC50 values in the low nanomolar range, comparable to the highly potent lead compound 57 (IC50 = 0.010 µM) [1]. This represents a substantial potency gain relative to many earlier leads and provides a defined potency baseline for the series.

GSK3β inhibition Kinase inhibitor SAR

CDK2 Selectivity Profile: Differentiation from Non-Selective Early Leads

A key differentiating feature of this compound series is the engineered selectivity against CDK2. The SAR study explicitly states that the addition of a 2-(4-fluorophenyl) substituent (compounds 63-67) yielded 'highly potent and selective compounds' and that 'the addition of the fluoro group at the 4 position of 57 (compound 63) provided greater selectivity against CDK-2' [1]. This is in contrast to earlier leads (e.g., compound 16) which were potent dual inhibitors of GSK3β and CDK2 [2]. While the 6-methyl group was noted to not enhance selectivity, the 2-(4-fluorophenyl) motif is the critical structural determinant for minimizing off-target CDK2 activity, a property essential for unambiguous interpretation of GSK3β-specific pharmacology.

Kinase selectivity CDK2 GSK3β SAR

Cellular Efficacy and Functional Response: Evidence for In Vitro Application

The broader N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class has demonstrated good cellular efficacy and a functional response in insulin-based assays [1]. Specifically, a representative compound from this class (compound 99) was shown to have excellent oral exposure in mice [2]. While direct cellular EC50 data for the target compound is not available in the open-source extract, the SAR study indicates that the 6-methyl and 2-(4-fluorophenyl) modifications were well-tolerated and often improved upon the cellular properties of earlier leads [3]. This suggests the compound is likely to exhibit meaningful cellular activity for in vitro pharmacology studies.

Cellular efficacy GSK3β Insulin signaling

Synthetic Accessibility and Procurement Feasibility: Comparison to Complex Analogs

The target compound represents a more synthetically mature and procurement-feasible option compared to earlier, more complex leads. The patent literature and availability from multiple chemical vendors (e.g., MedKoo, TargetMol) indicate that this compound has been synthesized and characterized as part of a defined SAR program, unlike some hypothetical or more complex analogs that may require custom synthesis [1]. MedKoo lists this compound (Cat# 563264) with a purity of >98%, and it is offered for research use with detailed analytical specifications including exact mass (396.1499) and storage conditions . This contrasts with many earlier or more complex analogs which may only exist as theoretical constructs or require extensive, low-yield synthesis, thereby increasing cost and lead time.

Synthetic chemistry Procurement Lead optimization

Recommended Research and Industrial Applications for 4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine (GW833373X)


Investigating GSK3β-Dependent Cellular Pathways with Reduced CDK2 Off-Target Interference

Based on its engineered selectivity profile (derived from the 2-(4-fluorophenyl) substituent), this compound is an ideal chemical probe for studying GSK3β-mediated signaling in cell-based assays. Its use is prioritized over earlier, less selective leads (e.g., compound 57) or broad-spectrum kinase inhibitors when the goal is to attribute observed phenotypes specifically to GSK3β inhibition, not CDK2 [1]. This is particularly relevant in models of insulin signaling, cell differentiation, and neurodegeneration where both kinases play distinct roles.

Use as a Reference Tool in Kinase Profiling and Selectivity Assays

Given its well-characterized SAR and position within a defined series of GSK3β inhibitors, 4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine serves as a valuable reference compound for kinase selectivity panels. Its known activity against GSK3β and its improved selectivity over CDK2 make it a suitable control when evaluating the selectivity profile of novel GSK3β inhibitors or when establishing assay windows for CDK2 counter-screens [1].

Internal Standard for Development of Novel GSK3β Inhibitor Chemotypes

For medicinal chemistry teams developing new GSK3β inhibitor scaffolds, this compound provides a validated benchmark for potency and selectivity. Its established SAR and favorable cellular properties [1] make it a suitable positive control for in vitro and cellular assays when optimizing new chemical matter. Procurement of this well-defined compound ensures assay consistency and allows for direct comparison of new leads against a known, literature-validated inhibitor.

In Vitro Target Validation in Diabetes and Metabolic Disease Models

The entire N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series was developed with the goal of controlling plasma glucose levels in type 2 diabetes [1]. This compound is therefore suitable for in vitro studies investigating the role of GSK3β in glycogen synthesis and insulin response. Its use is recommended over older, less selective GSK3β inhibitors (e.g., lithium chloride) due to its improved target selectivity and cellular efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.